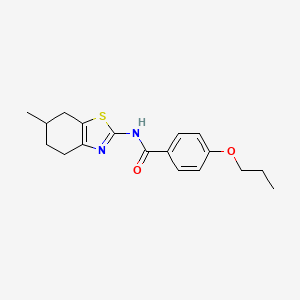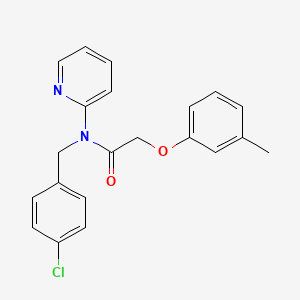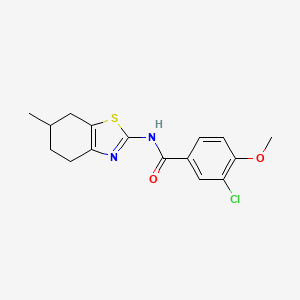![molecular formula C24H24FN3O4 B11341241 2-[(4-fluorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341241.png)
2-[(4-fluorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethoxyphenyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction where a fluorophenylamine is introduced to the quinazolinone core.
Addition of the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 2-[(4-fluorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has shown potential as an inhibitor of certain enzymes. This makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound is being explored for its potential anti-cancer properties. Its ability to interfere with specific molecular pathways involved in cell proliferation and survival makes it a promising candidate for further research.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the creation of a wide range of derivatives with potential commercial applications.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trimethoxyphenyl groups play crucial roles in binding to these targets, while the quinazolinone core facilitates the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- 2-[(4-bromophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
Compared to its analogs, 2-[(4-fluorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s biological activity and binding affinity to molecular targets. This makes it a valuable compound for further exploration in various scientific fields.
Properties
Molecular Formula |
C24H24FN3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H24FN3O4/c1-13-22-18(28-24(26-13)27-17-7-5-16(25)6-8-17)9-14(10-19(22)29)15-11-20(30-2)23(32-4)21(12-15)31-3/h5-8,11-12,14H,9-10H2,1-4H3,(H,26,27,28) |
InChI Key |
FGXSOSCWYBTVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11341165.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11341183.png)
![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341184.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11341189.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide](/img/structure/B11341193.png)
![2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B11341200.png)
![2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11341205.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B11341207.png)
![N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11341211.png)
![5-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11341220.png)

![2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11341230.png)
